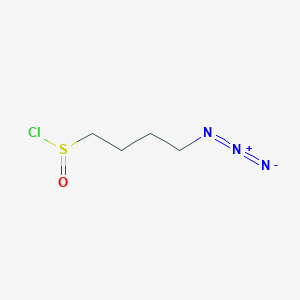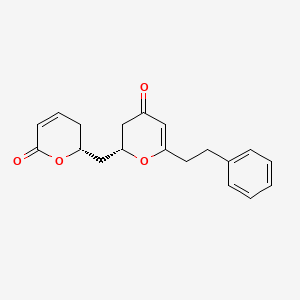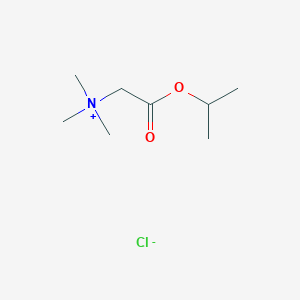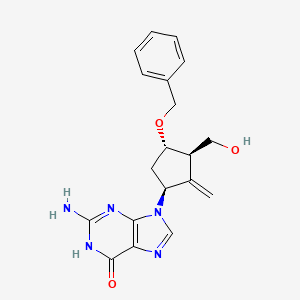
4-Azido-1-butanesulfinyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-1-butanesulfinyl Chloride is an organic compound that features both an azido group (-N₃) and a sulfinyl chloride group (-SOCl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an alkyl halide reacts with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually require mild temperatures to avoid decomposition of the azide group.
Industrial Production Methods
Industrial production of 4-Azido-1-butanesulfinyl Chloride may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help in handling the potentially hazardous azide intermediates, minimizing the risk of explosions and ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-1-butanesulfinyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of copper catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Wissenschaftliche Forschungsanwendungen
4-Azido-1-butanesulfinyl Chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Azido-1-butanesulfinyl Chloride involves the reactivity of the azido group and the sulfinyl chloride group. The azido group acts as a nucleophile in substitution reactions and can be reduced to form amines. The sulfinyl chloride group can undergo nucleophilic attack, leading to the formation of sulfinyl derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfinyl chloride group, which enhances the electrophilicity of the carbon atom bonded to it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidobutane: Lacks the sulfinyl chloride group, making it less reactive in certain nucleophilic substitution reactions.
1-Butanesulfinyl Chloride: Lacks the azido group, limiting its applications in cycloaddition and bioorthogonal chemistry.
Azidomethyl Sulfinyl Chloride: Similar structure but with different reactivity due to the position of the azido group.
Uniqueness
4-Azido-1-butanesulfinyl Chloride is unique due to the presence of both the azido and sulfinyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C4H8ClN3OS |
|---|---|
Molekulargewicht |
181.65 g/mol |
IUPAC-Name |
4-azidobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H8ClN3OS/c5-10(9)4-2-1-3-7-8-6/h1-4H2 |
InChI-Schlüssel |
VDHPRKZJVOJMPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCS(=O)Cl)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)

![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)




![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)


![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)
